Antitubercular Potency: Pks13 Thioesterase Domain Inhibition in the Oxadiazole Series
The 1,3,4-oxadiazole series to which this compound belongs was derived from a high-throughput screening hit and optimized through structure-guided design. Lead compounds in this series achieved MIC values < 1 μM against M. tuberculosis H37Rv [1]. This represents a >10-fold improvement over the original benzofuran screening hit TAM16 (MIC = 12.5 μM) [2], and the series circumvents the hERG liability (IC50 = 0.8 μM for benzofuran analog 105) that halted the benzofuran program [3].
| Evidence Dimension | Antitubercular potency (MIC) and cardiac safety (hERG IC50) |
|---|---|
| Target Compound Data | Oxadiazole series lead compounds: MIC < 1 μM; hERG liability avoided (no data for exact compound) |
| Comparator Or Baseline | Benzofuran lead TAM16: MIC = 12.5 μM; Benzofuran analog 105: hERG IC50 = 0.8 μM |
| Quantified Difference | >10-fold improvement in MIC; elimination of hERG liability |
| Conditions | M. tuberculosis H37Rv broth microdilution assay; Q-patch hERG assay |
Why This Matters
Procurement of this compound enables access to a validated Pks13 inhibitor chemotype with improved potency and a superior cardiac safety profile compared to the prior benzofuran series.
- [1] Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity. J. Med. Chem. 2023, 66, 15380–15408. View Source
- [2] TAM16 data as cited in J. Med. Chem. 2023, 66, 15380–15408. View Source
- [3] hERG data for compound 105 in J. Med. Chem. 2023, 66, 15380–15408. View Source
